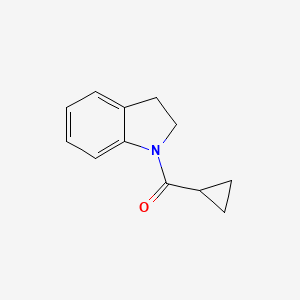

2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride is an anesthetic drug that belongs to the group of ketamine . It is a chiral compound and has been shown to have central nervous system depressant effects, which are more pronounced than those of ketamine .

Synthesis Analysis

The synthesis of this compound has been done in five steps . At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gave corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic methods. For instance, FT-IR spectroscopy reveals peaks at 1703 cm−1 (C=C) and 754 cm−1 (C–Cl) . 1H-NMR spectroscopy shows various peaks corresponding to different types of protons in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.16, a chemical formula of C12H14ClNO.HCl, and solubility up to 100 mM in water and DMSO .Aplicaciones Científicas De Investigación

Catalytic Oxidation of Cyclohexene

Recent advances in the catalytic oxidation of cyclohexene have shown significant interest due to the potential production of various oxidation states and functional groups from cyclohexene. These products are valuable intermediates in the chemical industry. The research emphasizes the importance of controllable and selective catalytic oxidation processes for cyclohexene to afford targeted products, highlighting the synthetic value of such processes for both academic and industrial applications (Cao et al., 2018).

Oxidation of Cyclohexane to Ketone-Alcohol Oil

The oxidation of cyclohexane plays a critical role in the industrial manufacture of cyclohexanol and cyclohexanone, collectively known as ketone-alcohol (KA) oil. These compounds are crucial for the production of nylon 6 and nylon 6,6. Research covering developments from 2014 to 2020 explores the types of catalysts, solvents, and oxidants used in cyclohexane oxidation, indicating a focus on improving selectivity and conversion rates for KA oil production (Abutaleb & Ali, 2021).

Environmental Impact of Chlorophenols

Investigations into the environmental impact of chlorophenols, including 2-chlorophenol, have shown that these compounds exert moderate toxic effects on mammalian and aquatic life. This research provides insights into the persistence, bioaccumulation, and toxicological effects of chlorophenols in the environment, contributing to a broader understanding of the ecological impact of similar organochlorine compounds (Krijgsheld & Gen, 1986).

Mecanismo De Acción

Target of Action

The primary target of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride, also known as (S)-Norketamine hydrochloride, is the NMDA receptor . This receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a modulator of the NMDA receptor . It decreases the intracellular D-serine concentration and alters the expression of serine racemase in PC-12 cells . This modulation of the NMDA receptor and the subsequent changes in intracellular concentrations of D-serine can lead to alterations in neuronal signaling .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of this receptor, it can influence the downstream effects of this pathway, which include synaptic plasticity and memory formation .

Pharmacokinetics

As a metabolite of ketamine, it is likely to share some of its pharmacokinetic characteristics . These may include rapid absorption and distribution, with the potential for extensive metabolism and excretion .

Result of Action

The modulation of the NMDA receptor by this compound can result in analgesic effects . This is observed in rat pain models, suggesting potential applications in pain management .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells . .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts as an intravenous anaesthetic, a NMDA receptor antagonist, an analgesic, a neurotoxin, an environmental contaminant, and a xenobiotic . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins It may also affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve various targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride involves the reaction of 2-chlorobenzoyl chloride with cyclohexanone followed by reduction with sodium borohydride and subsequent reaction with ammonia to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "cyclohexanone", "sodium borohydride", "ammonia", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzoyl chloride in diethyl ether and add cyclohexanone. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours until the reaction is complete.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Add ammonia to the dried product and stir for several hours to form the final product, 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride.", "Step 6: Filter the product and wash with water to remove any impurities." ] } | |

| 79499-59-5 | |

Fórmula molecular |

C12H15Cl2NO |

Peso molecular |

260.16 g/mol |

Nombre IUPAC |

2-amino-2-(2-chlorophenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H |

Clave InChI |

CLPOJGPBUGCUKT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.